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Compound of Interest

Compound Name: (R)-Fadrozole

Cat. No.: B1244612

Get Quote

Fadrozole is a non-steroidal imidazole derivative. Its pharmacological activity is dictated by the

chirality at the benzylic carbon connecting the tetrahydropyridine ring and the benzonitrile

moiety.

(S)-Fadrozole: The eutomer for CYP19A1 (Aromatase) inhibition. It fits the androgen-binding

pocket of aromatase, blocking estrogen biosynthesis.[1]

(R)-Fadrozole: The eutomer for CYP11B2 (Aldosterone Synthase) inhibition. It serves as the

structural prototype for next-generation aldosterone synthase inhibitors (ASIs) like

osilodrostat.

Structural Pharmacophore: The core pharmacophore is the

-hybridized nitrogen atom within the imidazole ring. This nitrogen possesses a lone pair of
electrons capable of coordinating with the ferric ion (

) of the porphyrin heme center in cytochrome P450 enzymes.

Mechanism of Action: Type II Cytochrome P450
Inhibition
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(R)-Fadrozole functions as a Type II ligand for steroidogenic cytochrome P450s. Unlike Type I

substrates (which displace water and induce a high-spin shift), Type II inhibitors coordinate

directly to the heme iron, locking the enzyme in a low-spin state and preventing the binding of

molecular oxygen.

The CYP11B2 Blockade (Aldosterone Suppression)
In the zona glomerulosa of the adrenal cortex, CYP11B2 catalyzes the final three steps of

aldosterone biosynthesis:[2]

11

-hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone.

18-hydroxylation to 18-hydroxycorticosterone.

18-oxidation to aldosterone.

(R)-Fadrozole competitively binds to the heme iron of CYP11B2. By occupying the sixth

coordination site of the heme iron, it sterically and electronically prevents the activation of

oxygen required for these hydroxylation steps.

The Selectivity Challenge (CYP11B2 vs. CYP11B1)
The major limitation of (R)-Fadrozole is its "off-target" inhibition of CYP11B1 (11

-hydroxylase), the enzyme responsible for cortisol synthesis.

Homology: CYP11B1 and CYP11B2 share >93% amino acid sequence identity.

Consequence: High doses of (R)-Fadrozole suppress both aldosterone (desirable for heart

failure) and cortisol (undesirable, leading to adrenal insufficiency).

Kinetics: (R)-Fadrozole inhibits CYP11B2 with high potency (IC

1–10 nM) but retains significant affinity for CYP11B1 (IC

30–100 nM), resulting in a narrow therapeutic index.
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Figure 1: Stereoselective inhibition pathway. (R)-Fadrozole targets CYP11B2 but exhibits

cross-reactivity with CYP11B1 due to active site homology.

Quantitative Efficacy Profile
The following table summarizes the inhibitory constants (
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or

) for Fadrozole enantiomers, highlighting the stereochemical switch between aromatase and
aldosterone synthase activity.

Compound
Target:
CYP19A1
(Aromatase)

Target:
CYP11B2
(Aldo
Synthase)

Target:
CYP11B1 (11

-Hydroxylase)

Primary
Application

(R)-Fadrozole
Weak / Inactive (

nM)

Potent (

nM)

Moderate (

nM)

CV Research /

ASI Prototype

(S)-Fadrozole
Potent (

nM)
Moderate Activity Moderate Activity

Breast Cancer

(Historical)

Racemate
Potent (

nM)
Potent Mixed

Clinical

Formulation

Note: Values are approximate and dependent on assay conditions (e.g., cell-free microsomes

vs. H295R cells).

Experimental Protocols
To validate the mechanism of (R)-Fadrozole, researchers must employ assays that distinguish

between CYP11B2 and CYP11B1 activity. The H295R Adrenocortical Carcinoma Cell Line is

the standard model as it expresses both enzymes.

Protocol A: H295R Selectivity Assay (Aldosterone vs.
Cortisol)
Objective: Determine the Selectivity Factor (SF) of (R)-Fadrozole.

Reagents:

H295R Human Adrenocortical Cells (ATCC CRL-2128).

Stimulants: Angiotensin II (AngII) or Potassium (
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) to upregulate CYP11B2.

Forskolin to upregulate CYP11B1.

Detection: LC-MS/MS or specific ELISAs for Aldosterone and Cortisol.

Workflow:

Seeding: Plate H295R cells at

cells/well in 96-well plates. Incubate for 24h in DMEM/F12 with low serum (Nu-Serum).

Starvation: Replace media with serum-free media for 12h to synchronize steroidogenesis.

Treatment:

Add (R)-Fadrozole (serial dilutions: 0.1 nM to 10

M).

Simultaneously add 10 nM Angiotensin II (to stimulate Aldosterone) OR 10

M Forskolin (to stimulate Cortisol).

Incubation: Incubate for 24 hours at 37°C, 5% CO

.

Extraction: Collect supernatant. Perform solid-phase extraction (SPE) or liquid-liquid

extraction (ethyl acetate) if using LC-MS.

Quantification: Measure Aldosterone and Cortisol levels.

Calculation:

Calculate

and

.
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Selectivity Factor =

. (Target SF > 10 for viable drug candidates; (R)-Fadrozole is typically SF ~3-6).

Protocol B: Differential Spectral Binding (Type II
Confirmation)
Objective: Confirm direct heme binding.

Preparation: Isolate microsomes from yeast or bacteria expressing recombinant human

CYP11B2.

Baseline: Record optical absorption spectrum (350–500 nM).

Titration: Add increasing concentrations of (R)-Fadrozole to the sample cuvette; add solvent

vehicle to reference cuvette.

Readout: Observe the Type II difference spectrum:

Peak: ~425–435 nm (Nitrogen-Iron coordination).

Trough: ~390–410 nm (Displacement of high-spin species).

Analysis: Plot

vs. [Inhibitor] to determine the spectral dissociation constant (

).
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Figure 2: Workflow for assessing functional inhibition of aldosterone synthesis in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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